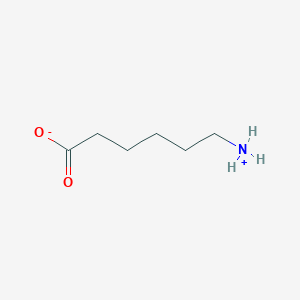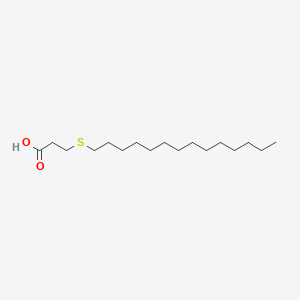![molecular formula C11H15N3O2 B072855 (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 1510-04-9](/img/structure/B72855.png)
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Vue d'ensemble
Description
“(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol1.
Synthesis Analysis
The synthesis of amines, such as “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide”, can involve various methods including reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones2. However, specific synthesis methods for this compound are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound like “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” can be analyzed using various techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy3. These techniques can provide 3D structural information about the compound. However, specific structural details for this compound are not readily available in the literature.
Chemical Reactions Analysis
Amines, like “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide”, undergo reactions characteristic of carboxylic acids and amines. The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins4. However, specific chemical reactions involving this compound are not readily available in the literature.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity5. However, specific physical and chemical properties of “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” are not readily available in the literature.Safety And Hazards
The safety and hazards of a chemical compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information6. However, the specific safety and hazard information for “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” is not readily available in the literature.
Orientations Futures
The future directions for research on “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” could include further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.
Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed and specific information, further research and review of scientific literature is recommended.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZOKPNYCSKSW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426348 | |
| Record name | Gly-Phe-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |
CAS RN |
1510-04-9 | |
| Record name | Glycyl-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gly-Phe-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)


![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)


